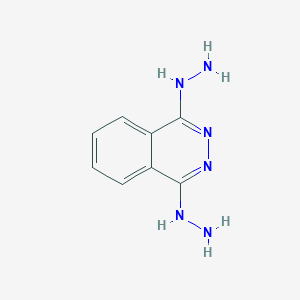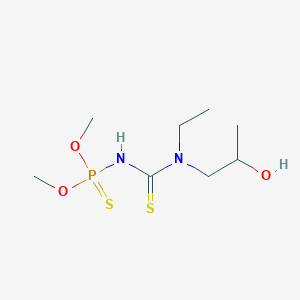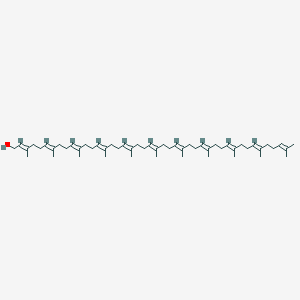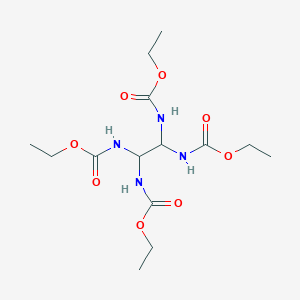
1-(Pyridin-2-yl)ethanol
Vue d'ensemble
Description
1-(Pyridin-2-yl)ethanol is an organic compound featuring a pyridine ring attached to an ethanol group. This compound is known for its versatile applications in organic synthesis and medicinal chemistry. It is characterized by its molecular formula C7H9NO and a molecular weight of 123.15 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 1-chloroethane with pyridine in the presence of a base. The reaction typically occurs in a heated environment, followed by purification through distillation .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert it into 1-(pyridin-2-yl)ethane.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Pyridine-2-carboxylic acid.
Reduction: 1-(Pyridin-2-yl)ethane.
Substitution: Various substituted pyridine derivatives depending on the reagents used
Applications De Recherche Scientifique
1-(Pyridin-2-yl)ethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Pyridin-2-yl)ethanol involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit specific enzymes or receptors, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its biological activity .
Comparaison Avec Des Composés Similaires
1-(Pyridin-2-yl)ethanol can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)ethanol: This compound has a similar structure but differs in the position of the hydroxyl group, leading to different chemical properties and reactivity.
1-Phenyl-1-(pyridin-2-yl)ethanol: This compound includes a phenyl group, which significantly alters its chemical behavior and applications.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds exhibit unique pharmacological activities, such as anti-fibrotic properties.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry.
Propriétés
IUPAC Name |
1-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHIIIRFJKDTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940197 | |
| Record name | 1-(Pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18728-61-5 | |
| Record name | α-Methyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18728-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylpyridine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018728615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylpyridine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-(pyridin-2-yl)ethanol be synthesized enantioselectively using biocatalysts?
A1: Yes, research indicates that this compound can be synthesized in an enantiopure form using specific bean varieties as biocatalysts. [] A study screening various edible plants for reductase activity found that bayo and black beans could reduce 2-acetylpyridine to (R)-1-(pyridin-2-yl)ethanol with high enantioselectivity. []
Q2: How does coating Burkholderia cepacia lipase with ionic liquids impact its activity towards this compound?
A2: Coating Burkholderia cepacia lipase with specific ionic liquids can significantly enhance its activity and enantioselectivity in the transesterification of this compound. [, , ] Studies have shown that coating with triazolium [] or phosphonium [] alkyl-PEG sulfate ionic liquids significantly improves the enzyme's performance in catalyzing transesterification reactions with this substrate.
Q3: What specific advantages do phosphonium-based ionic liquids offer in this context?
A3: Research suggests that lipase coated with tributyl ([2-methoxy]ethoxymethyl)phosphonium cetyl(PEG)10 sulfate ([P444MEM][C16(PEG)10SO4]) (PL1) exhibits superior enantioselectivity (E > 200) compared to the non-coated enzyme or those coated with other ionic liquids when reacting this compound with vinyl acetate. [] This highlights the potential of tailoring ionic liquid coatings for specific substrate-enzyme combinations.
Q4: Can copper(II) ions influence the chemical transformation of compounds like 2-benzoylpyridine, a structural analog of this compound?
A4: Yes, research demonstrates that copper(II) ions can facilitate interesting transformations of 2-benzoylpyridine under strongly basic conditions. [] These reactions lead to the formation of novel ligands through mechanisms such as aldol-type reactions, nucleophilic additions, and deprotonation, influenced by the presence of copper(II). [] While not directly demonstrated with this compound, this research suggests the potential for similar copper-mediated transformations of structurally similar compounds.
Q5: Are there computational studies available regarding the interaction of this compound with enzymes or catalysts?
A5: While the provided research does not delve into specific computational studies on this compound interactions, a study on ruthenium complexes utilized Density Functional Theory (DFT) calculations to characterize the electronic and structural properties of isomers formed during ligand exchange reactions. [, ] This demonstrates the applicability of computational techniques to study similar systems and investigate potential interactions of this compound with catalysts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














